2-Iodo-7-nitroquinolin-8-yl benzoate
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Overview
Description
2-Iodo-7-nitroquinolin-8-yl benzoate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7-nitroquinolin-8-yl benzoate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The final step involves the esterification of the quinoline derivative with benzoic acid or its derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-7-nitroquinolin-8-yl benzoate can undergo various chemical reactions, including:
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Amino-7-nitroquinolin-8-yl benzoate.
Substitution: Various substituted quinoline derivatives.
Hydrolysis: 2-Iodo-7-nitroquinolin-8-ol and benzoic acid.
Scientific Research Applications
2-Iodo-7-nitroquinolin-8-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-7-nitroquinolin-8-yl benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Iodoquinoline: Lacks the nitro and benzoate groups, making it less versatile in terms of chemical reactivity.
7-Nitroquinoline: Lacks the iodo and benzoate groups, limiting its applications in substitution reactions.
Quinoline-8-yl benzoate: Lacks the iodo and nitro groups, reducing its potential biological activities.
Uniqueness
2-Iodo-7-nitroquinolin-8-yl benzoate is unique due to the presence of both the iodo and nitro groups, which enhance its chemical reactivity and potential biological activities. The benzoate ester further adds to its versatility, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C16H9IN2O4 |
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Molecular Weight |
420.16 g/mol |
IUPAC Name |
(2-iodo-7-nitroquinolin-8-yl) benzoate |
InChI |
InChI=1S/C16H9IN2O4/c17-13-9-7-10-6-8-12(19(21)22)15(14(10)18-13)23-16(20)11-4-2-1-3-5-11/h1-9H |
InChI Key |
RJMSHCZQKVUUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=C(C=C3)I)[N+](=O)[O-] |
Origin of Product |
United States |
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